molecular formula C13H17ClN2O B6302450 5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride CAS No. 2306270-99-3

5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride

Cat. No.: B6302450
CAS No.: 2306270-99-3
M. Wt: 252.74 g/mol
InChI Key: JTWNHFBZBDBHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride is 252.1029409 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

SB-236057-A: Selective 5-HT1B Receptor Inverse Agonist

SB-236057-A, a compound structurally related to 5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride, exhibits high affinity for human 5-HT1B receptors and acts as a selective and potent inverse agonist. This specificity offers insights into the modulation of serotonin levels, with potential implications in depression treatment strategies and understanding the serotonin system's role in various psychiatric disorders (Roberts et al., 2006).

Spiropiperidines in Drug Discovery

Spiropiperidines, including compounds like 5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride, have gained popularity in drug discovery due to their three-dimensional chemical space exploration. The review by Griggs et al. (2018) on spiropiperidine synthesis methodologies highlights their importance in medicinal chemistry, underlining their versatility in creating compounds for drug discovery programs (Griggs, Tape, & Clarke, 2018).

Antidepressants Targeting 5-HT1A Receptors

The structure and function of 5-HT1A receptors, which play a critical role in modulating serotonin and other neurotransmitters, are discussed in depth by Wang et al. (2019). The review suggests that drugs targeting 5-HT1A receptors, possibly including derivatives of 5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride, could have antidepressant effects. The presence of functional groups like piperazine and piperidine in drugs targeting these receptors underscores the chemical's relevance in developing new antidepressants (Wang et al., 2019).

Piperidine Alkaloids in Medicinal Chemistry

The review on Piperidine alkaloids by Singh et al. (2021) highlights the extensive medicinal applications of piperidine-containing compounds. Given the structural similarity, research into 5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride and its derivatives could yield new insights into therapeutic avenues for treating a variety of conditions, from neurodegenerative diseases to infections (Singh et al., 2021).

Properties

IUPAC Name

5-methylspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-9-2-3-11-10(8-9)13(12(16)15-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWNHFBZBDBHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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